molecular formula C8H13ClO2 B1616724 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 22195-53-5

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B1616724
CAS No.: 22195-53-5
M. Wt: 176.64 g/mol
InChI Key: YIFKYXFYLABVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 1,7-Dioxaspiro[4.4]nonanes

2-Chloromethyl-1,4-dioxaspiro[4.4]nonane is used as a precursor in the synthesis of 1,7-dioxaspiro[4.4]nonanes, compounds that are present in a wide series of natural products. This synthesis involves lithiation, epoxide addition, and hydrolysis, followed by double intramolecular iodoetherification and oxidation (Alonso, Dacunha, Meléndez, & Yus, 2005).

Production of Pheromones

The compound has been studied in the context of producing alkyl-1,6-dioxaspiro[4.4]nonanes, a new class of pheromones. This research is significant for understanding and potentially synthesizing aggregation pheromones for bark beetles (Francke & Reith, 1979).

Polymerization Studies

This chemical is also important in polymer science, particularly in the study of cationic ring-opening polymerizations of spiro orthocarbonates. Research in this area could lead to the development of new polymeric materials with unique properties (Takata, Ariga, & Endo, 1992).

Chemical Structure Elucidation

Another application is in the correction of structure determinations of related compounds. This research is crucial for accurate chemical identification and understanding of molecular structures (Runsink & Meier, 1985).

Electrolytic Ethoxylation

The compound is involved in the electrolytic ethoxylation of γ-furylalkanols, leading to the formation of spiro compounds. This process has implications in organic synthesis and the development of new synthetic methodologies (Markushina & Shulyakovskaya, 1970).

Anticonvulsant Activity Studies

Although not directly using 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane, related research on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione shows significant anticonvulsant activities. This suggests potential therapeutic applications in related chemical structures (Farrar et al., 1993).

Properties

IUPAC Name

3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFKYXFYLABVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285453
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22195-53-5
Record name NSC41992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.